molecular formula C17H13Cl2NO4S B12212634 N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12212634
M. Wt: 398.3 g/mol
InChI Key: ZILHCXIHYQLZAC-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group, a phenyl group, and an oxathiine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the reaction of 2,5-dichloroaniline with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and involves heating the mixture to a temperature of around 150°C. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, disrupting metabolic pathways in microorganisms, which contributes to its antimicrobial properties. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interfere with cell wall synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
  • N-(3,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Uniqueness

N-(2,5-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits higher stability and enhanced antimicrobial activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13Cl2NO4S

Molecular Weight

398.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H13Cl2NO4S/c18-12-6-7-13(19)14(10-12)20-17(21)15-16(11-4-2-1-3-5-11)25(22,23)9-8-24-15/h1-7,10H,8-9H2,(H,20,21)

InChI Key

ZILHCXIHYQLZAC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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